molecular formula C24H32O7 B1163898 1alpha,3beta-Diacetoxy-8beta,14beta-epoxy-ent-abiet-13(15)-en-16,12-olide CAS No. 1005212-02-1

1alpha,3beta-Diacetoxy-8beta,14beta-epoxy-ent-abiet-13(15)-en-16,12-olide

Cat. No. B1163898
CAS RN: 1005212-02-1
InChI Key:
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Description

The study and synthesis of complex organic compounds like "1alpha,3beta-Diacetoxy-8beta,14beta-epoxy-ent-abiet-13(15)-en-16,12-olide" involve intricate processes of chemical synthesis, analysis, and characterization. These compounds often exhibit unique chemical and physical properties due to their complex molecular structures.

Synthesis Analysis

Synthesis of complex molecules typically involves multiple steps, including the creation of specific functional groups, formation of carbon-carbon bonds, and the introduction of stereochemical configurations. For instance, the synthesis of stereoisomers of guaiane derivatives from dihydrocarvone illustrates the multifaceted approach needed in organic synthesis, employing tandem ene hydroperoxylation and cycloaddition reactions (Blay, García, Molina, & Pedro, 2005).

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the chemical behavior of compounds. Techniques such as single crystal structural analysis can be used to ascertain the absolute configuration of complex molecules, as demonstrated in the analysis of sterol derivatives (Conner, Parish, Schroepfer, & Quiocho, 1977).

Chemical Reactions and Properties

Chemical reactions involving complex organic molecules can lead to the formation of various products, depending on the reaction conditions and the functional groups present. The elucidation of reaction mechanisms, such as the opening of epoxide rings by methanol, can be supported by NMR techniques and theoretical calculations (Anastasia, Allevi, Colombo, & Giannini, 2007).

Physical Properties Analysis

The physical properties of organic compounds, including melting points, boiling points, and solubility, are influenced by their molecular structure. For instance, the crystal structure and molecular conformation of steroidal compounds provide insights into their physical behavior and interactions in solid state (Andrade et al., 2001).

Chemical Properties Analysis

The chemical properties of complex molecules are determined by their functional groups and stereochemistry. Studies on the synthesis and reactivity of compounds, such as steroidal epoxides, reveal the influence of molecular structure on their reactivity and potential transformations (Parish, Spike, & Schroepfer, 1977).

Scientific Research Applications

Diterpenoids and Their Applications

  • Diterpenoids from Suregada glomerulata : Research on diterpenoids similar to 1alpha,3beta-Diacetoxy-8beta,14beta-epoxy-ent-abiet-13(15)-en-16,12-olide has revealed compounds with potential cytotoxic activities against various human tumor cell lines. This suggests their possible application in cancer research and therapy (Yan et al., 2008).

  • ent-Kaurane Diterpenoids from Isodon japonicus : Studies on ent-kaurane diterpenoids have shown that these compounds possess inhibitory effects on the production of nitric oxide in murine macrophage cells. This indicates potential for anti-inflammatory applications (Hong et al., 2007).

  • Diterpenoids from Euphorbia fischeriana : Similar diterpenoids have been found to exhibit potent cytotoxic activity against B cells, suggesting their use in studies related to immune response and possibly in developing anti-cancer therapies (Wang et al., 2006).

  • Neuroprotective Diterpenes from Antrodia camphorata : Certain diterpenes have been identified as having neuroprotective activities. They protect neurons from beta-amyloid damage, indicating their potential use in neurodegenerative disease research (Chen et al., 2006).

Mechanism of Action

Gelomulide N, also known as (12-acetyloxy-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-14-yl) acetate or 1alpha,3beta-Diacetoxy-8beta,14beta-epoxy-ent-abiet-13(15)-en-16,12-olide, is a natural product that can be isolated from dichloromethane soluble extract of Gelonium aequoreum .

Mode of Action

It is known to exhibit antibacterial and antitumor activities . The specific interactions between Gelomulide N and its targets, as well as the resulting changes, need to be further investigated.

Biochemical Pathways

Given its reported antibacterial and antitumor activities , it can be hypothesized that Gelomulide N may interfere with pathways related to cell proliferation and survival, but this requires further scientific validation.

Result of Action

Gelomulide N has been reported to exhibit antibacterial and antitumor activities . This suggests that the compound may induce cell death or inhibit cell growth in certain bacterial and tumor cells.

properties

IUPAC Name

(12-acetyloxy-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-14-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O7/c1-11-19-14(30-21(11)27)9-16-23(6)15(7-8-24(16)20(19)31-24)22(4,5)17(28-12(2)25)10-18(23)29-13(3)26/h14-18,20H,7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOELDOOOBJSHSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CC3C4(C(CCC35C2O5)C(C(CC4OC(=O)C)OC(=O)C)(C)C)C)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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